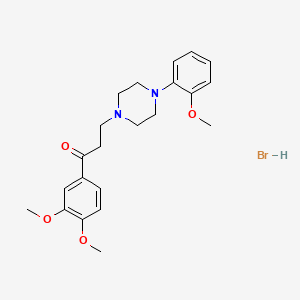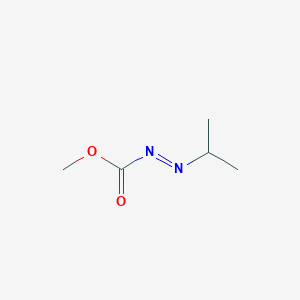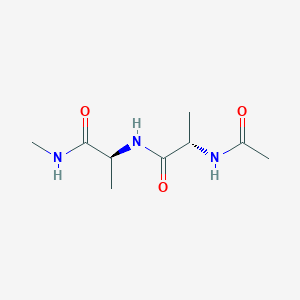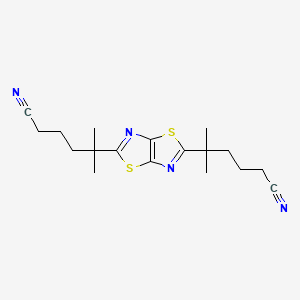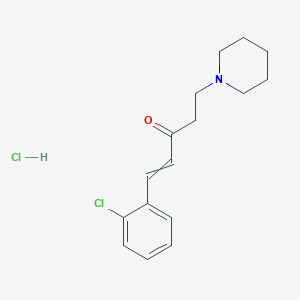
1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a pentenone structure, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride typically involves the reaction of 2-chlorophenylacetone with piperidine under specific conditions. The process begins with the preparation of 2-chlorophenylacetone, which is then reacted with piperidine in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing analgesic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-(methylamino)propan-1-one: Known for its stimulant properties.
1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one: Similar structure but with different pharmacological effects.
1-(2-Chlorophenyl)-2-(dimethylamino)propan-1-one: Another analog with distinct biological activities.
Uniqueness
1-(2-Chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
CAS No. |
35566-54-2 |
|---|---|
Molecular Formula |
C16H21Cl2NO |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-piperidin-1-ylpent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C16H20ClNO.ClH/c17-16-7-3-2-6-14(16)8-9-15(19)10-13-18-11-4-1-5-12-18;/h2-3,6-9H,1,4-5,10-13H2;1H |
InChI Key |
AGNKWZYFEYOSSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C=CC2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)
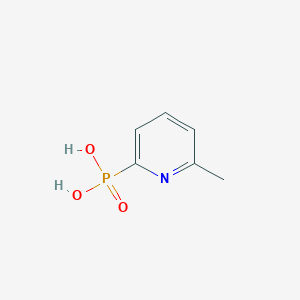
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
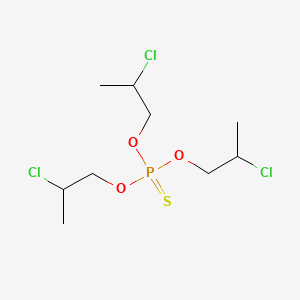
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)

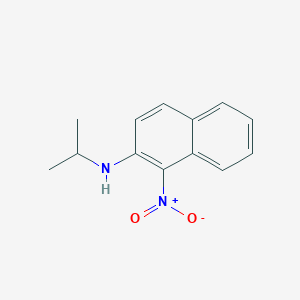

![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
